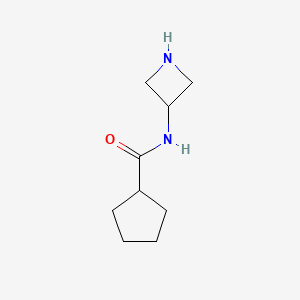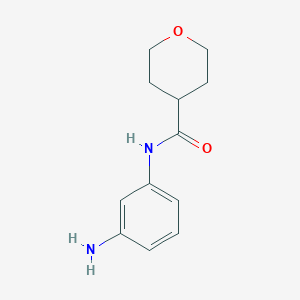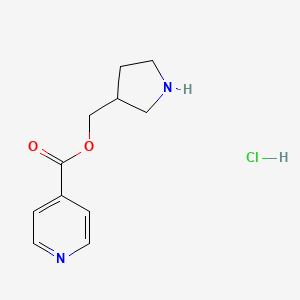
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate
概要
説明
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine, fluorine, and ethyl ester functional groups, making it a versatile molecule in various chemical reactions and applications.
作用機序
Target of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . The compound’s interaction with its targets could result in changes at the molecular level, which could then lead to the observed biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole derivatives , it can be inferred that this compound may affect multiple pathways and have diverse downstream effects.
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities . Therefore, the effects of this compound’s action could potentially be diverse, depending on the specific targets and pathways it interacts with.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Fluorination: The 3,5-difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using appropriate fluorinating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., m-CPBA, H2O2), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Coupling Reactions: Palladium catalysts, bases (e.g., K3PO4), and solvents (e.g., toluene, DMF).
Major Products Formed
Substitution Reactions: Substituted thiazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Coupling Reactions: Biaryl and heteroaryl compounds.
科学的研究の応用
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
Ethyl 2-bromo-4-phenylthiazole-5-carboxylate: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Ethyl 2-chloro-4-(3,5-difluorophenyl)thiazole-5-carboxylate: Contains chlorine instead of bromine, leading to variations in reactivity and applications.
Ethyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate: Has a single fluorine atom, affecting its overall properties.
Uniqueness
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate is unique due to the presence of both bromine and two fluorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2S/c1-2-18-11(17)10-9(16-12(13)19-10)6-3-7(14)5-8(15)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSWPHIDZMRDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694657 | |
| Record name | Ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188123-06-9 | |
| Record name | Ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


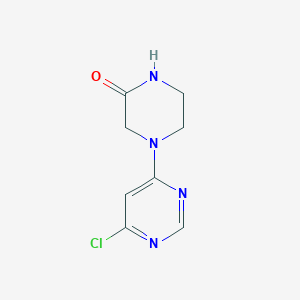
![4-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394767.png)
![4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394770.png)
![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)
![4-Fluoro-2-{[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}aniline](/img/structure/B1394773.png)
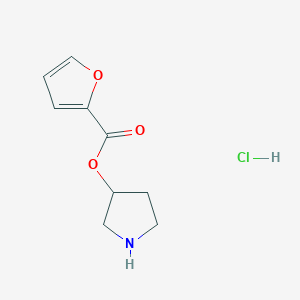
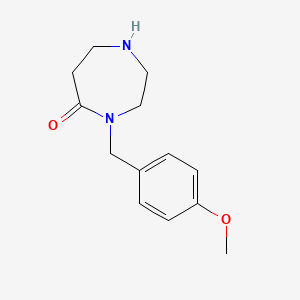
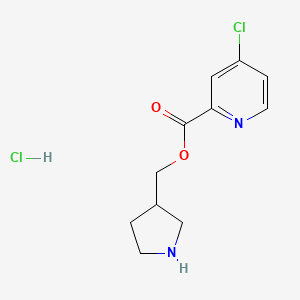
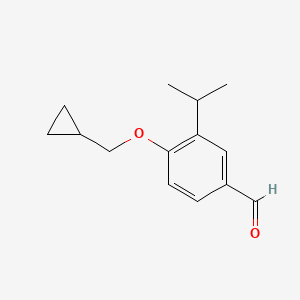
![4-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394780.png)
![4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394783.png)
